molecular formula C16H12N2O B1222894 5,6-Diphenylpyridazin-3-one CAS No. 2166-34-9

5,6-Diphenylpyridazin-3-one

Cat. No. B1222894
CAS RN: 2166-34-9
M. Wt: 248.28 g/mol
InChI Key: IXUSMEFHLXSTAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Diphenylpyridazin-3-one derivatives involves various chemical strategies, including the reaction of 3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile, leading to 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile derivatives. These synthesis routes allow for the introduction of various functional groups, showcasing the versatility of 5,6-Diphenylpyridazin-3-one as a core structure for further chemical modifications (Ali, 2009).

Molecular Structure Analysis

The molecular structure of 5,6-Diphenylpyridazin-3-one derivatives has been studied using various spectroscopic techniques, including X-ray diffraction. These studies reveal the planar geometry of the pyridazine ring, which is crucial for its reactivity and interaction with other molecules. The presence of diphenyl groups significantly influences the electronic distribution within the molecule, affecting its chemical properties and reactivity (Batra et al., 1986).

Chemical Reactions and Properties

5,6-Diphenylpyridazin-3-one undergoes various chemical reactions, including electrophilic and nucleophilic substitutions, owing to the presence of reactive sites on the molecule. These reactions enable the synthesis of a wide range of derivatives with diverse biological and chemical properties. The compound's ability to participate in coordination chemistry, forming complexes with metals, further extends its application scope (Therrien, Saïd-Mohamed, & Süss-Fink, 2008).

Scientific Research Applications

Antibacterial Activity

5,6-Diphenylpyridazin-3-one has shown promise in the field of antibacterial research. El‐Sayed et al. (2009) synthesized derivatives of 5,6-diphenylpyridazin-3-one, which were then tested for their antibacterial properties. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing bacterial infections (El‐Sayed, Moustafa, Haikal, & El‐Ashry, 2009).

ACAT Inhibition

In the field of medicinal chemistry, 5,6-Diphenylpyridazin-3-one derivatives have been explored as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. Giovannoni et al. (2001) found that certain alkyl-5,6-diphenylpyridazine derivatives display ACAT inhibition in micromolar ranges. This property is significant for the potential treatment of cholesterol-related disorders (Giovannoni et al., 2001).

Anticancer Potential

The anticancer properties of 5,6-Diphenylpyridazin-3-one derivatives have been investigated, with some derivatives showing promising results. Selim et al. (2021) synthesized derivatives with various biological and pharmacological activities, including anticancer properties. These substances were evaluated for their effectiveness against cancer cells, demonstrating the compound's potential in oncology (Selim, Yassin, & Salama, 2021).

Tubulin Interaction

Batra et al. (1986) studied the interaction of 5,6-diphenylpyridazin-3-one derivatives with tubulin, a protein critical in cell division. They discovered that these derivatives interfere with tubulin polymerization and cause mitotic disruption, suggesting a potential use in the development of new cancer therapies (Batra, Powers, Hess, & Hamel, 1986).

DNA Binding Studies

5,6-Diphenylpyridazin-3-one has been utilized in the study of DNA interactions. Chao et al. (2002) explored ruthenium(II) complexes containing 5,6-diphenylpyridazin-3-one derivatives to understand their binding with DNA. This research contributes to the understanding of how certain compounds interact with genetic material, which is crucial for developing drugs that target DNA (Chao, Mei, Huang, & Ji, 2002).

properties

IUPAC Name

3,4-diphenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUSMEFHLXSTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176044
Record name 5,6-Diphenylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diphenylpyridazin-3-one

CAS RN

2166-34-9
Record name 5,6-Diphenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2166-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diphenylpyridazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Diphenylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JK Batra, LJ Powers, FD Hess, E Hamel - Cancer research, 1986 - AACR
A series of derivatives of 5,6-diphenylpyridazin-3-one (DPP) was examined for interactions with calf brain tubulin following the demonstration that many members of the class caused …
Number of citations: 21 aacrjournals.org
HA El-Sayed, AH Moustafa, AZ Haikal… - … and Nucleic Acids, 2009 - Taylor & Francis
Reaction of 5,6-diphenylpyridazin-3(2H)-one 1a,b with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide 2 in K 2 CO 3 /acetone gave 5,6-diphenyl-N 2 -(2′,3′,4′,6′-tetra-O-acetyl-…
Number of citations: 25 www.tandfonline.com
ZL Liu - Zhongguo yi xue ke xue Yuan xue bao. Acta …, 1990 - europepmc.org
Effects of six derivatives of 5, 6-diphenyl-pyridazin-3-one (DPP) on CMTC of Vero cells were studied by means of the tubulin indirect immunofluorescence technique. Results showed …
Number of citations: 2 europepmc.org
AE Prota, K Bargsten, JF Diaz… - Proceedings of the …, 2014 - National Acad Sciences
The recent success of antibody–drug conjugates (ADCs) in the treatment of cancer has led to a revived interest in microtubule-destabilizing agents. Here, we determined the high-…
Number of citations: 248 www.pnas.org
MS Abdelbaset, MH Abdelrahman, SNA Bukhari… - Bioorganic …, 2021 - Elsevier
A potential microtubule destabilizing series of new thirty-five Pyrrol-2-one, Pyridazin-3(2H)-one and Pyridazin-3(2H)-one/oxime derivatives has been synthesized and tested for their …
Number of citations: 8 www.sciencedirect.com
N Biondi, R Piccardi, MC Margheri… - Applied and …, 2004 - Am Soc Microbiol
The cyanobacterium Nostoc strain ATCC 53789, a known cryptophycin producer, was tested for its potential as a source of natural pesticides. The antibacterial, antifungal, insecticidal, …
Number of citations: 175 journals.asm.org
RF Luduena, MC Roach, V Prasad, AR Chaudhuri… - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received September 28, 1995® abstract: The ligands of tubulin have proved to be excellent probes for the conformation of the tubulin molecule. The most varied in …
Number of citations: 22 pubs.acs.org
DS Montgomery - 1987 - krex.k-state.edu
In 1937, Congress created the National Cancer Institute, whose mission has been and continues to be the investigation of the nature of cancer and its cause and prevention, diagnosis …
Number of citations: 2 krex.k-state.edu
R Bai, GR Petit, E Hamel - Biochemical pharmacology, 1990 - Elsevier
Dolastatin 10, a cytostatic peptide containing several unique amino acid subunits, was isolated from the marine shell-less mollusk Dolabella auricularia (Pettit GR, Kamano Y, Herald CL…
Number of citations: 425 www.sciencedirect.com
C Duanmu, LK Shahrik, HH Ho, E Hamel - Cancer research, 1989 - AACR
Tubulin-dependent GTP hydrolysis was evaluated for its potential as a relatively simple screening assay for new antimitotic drugs. Carbamates of aromatic amines were chosen as the …
Number of citations: 42 aacrjournals.org

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